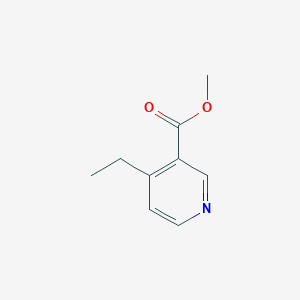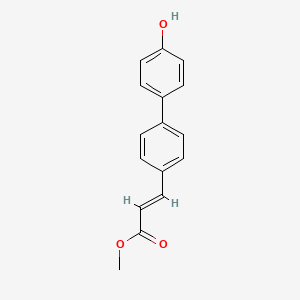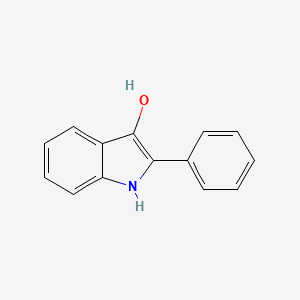
2-phenyl-1H-indol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1H-indol-3-ol is an organic compound belonging to the indole family, characterized by a phenyl group attached to the second position of the indole ring. Indoles are significant heterocyclic systems found in various natural products and drugs, playing a crucial role in cell biology and exhibiting a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-1H-indol-3-ol can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . Another method includes the Sonogashira reaction, which involves the coupling of 2,5-dibromo-3-methoxy-1,4-dianiline with propargylic alcohol using palladium acetate and a phosphine ligand .
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes and green chemistry principles to enhance yield and reduce environmental impact. For instance, the use of transition metal catalysts and solvent-free conditions are common practices in large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-1H-indol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions occur readily due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products: The major products formed from these reactions include various substituted indoles, quinonoid derivatives, and dihydroindoles .
Scientific Research Applications
2-Phenyl-1H-indol-3-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-phenyl-1H-indol-3-ol involves its interaction with various molecular targets and pathways. It can bind to multiple receptors with high affinity, influencing cellular processes such as signal transduction and gene expression. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and inflammation .
Comparison with Similar Compounds
2-Phenylindole: Shares a similar structure but lacks the hydroxyl group at the third position.
Indole-3-acetic acid: A plant hormone with a carboxyl group at the third position.
Indole-3-carbinol: Contains a hydroxymethyl group at the third position.
Uniqueness: 2-Phenyl-1H-indol-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the third position enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications .
Properties
Molecular Formula |
C14H11NO |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-phenyl-1H-indol-3-ol |
InChI |
InChI=1S/C14H11NO/c16-14-11-8-4-5-9-12(11)15-13(14)10-6-2-1-3-7-10/h1-9,15-16H |
InChI Key |
GKSLMRAMMVMYHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


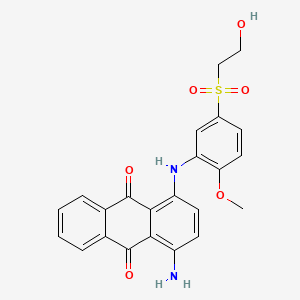
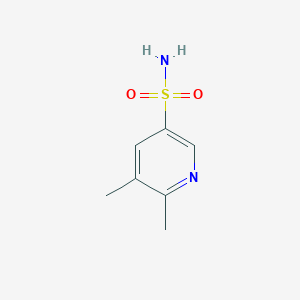


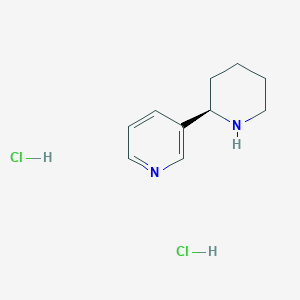
![6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13135691.png)
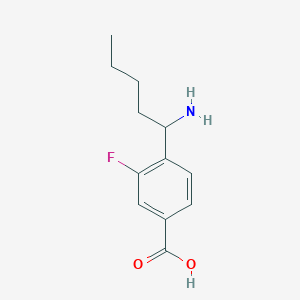
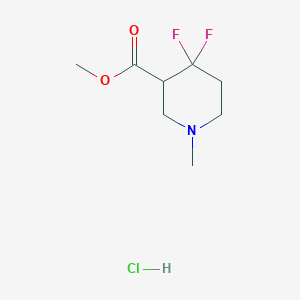

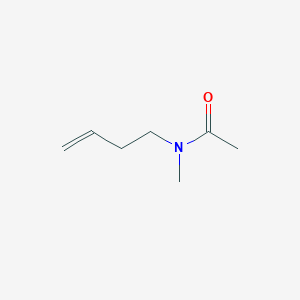
![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(2-methoxyphenyl)amino]-8-nitro-](/img/structure/B13135726.png)
